molecular formula C25H25BN2O4S B12954856 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Cat. No.: B12954856
M. Wt: 460.4 g/mol
InChI Key: PSGZASCATPUQLO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[2,3-B]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound also features a phenylsulfonyl group and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure.

    Introduction of the Phenylsulfonyl Group: This step typically involves the sulfonylation of the pyrrolo[2,3-B]pyridine core using phenylsulfonyl chloride under basic conditions.

    Attachment of the Dioxaborolane Moiety: This step involves the borylation of the intermediate compound using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- lies in its combination of functional groups, which provides it with distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C25H25BN2O4S

Molecular Weight

460.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C25H25BN2O4S/c1-24(2)25(3,4)32-26(31-24)21-15-16-27-23-22(21)20(18-11-7-5-8-12-18)17-28(23)33(29,30)19-13-9-6-10-14-19/h5-17H,1-4H3

InChI Key

PSGZASCATPUQLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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